molecular formula C10H9N3O3 B1446489 Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate CAS No. 114983-15-2

Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate

Cat. No.: B1446489
CAS No.: 114983-15-2
M. Wt: 219.2 g/mol
InChI Key: YZPQGLJAZJDSBA-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate is an organic compound with the molecular formula C10H9N3O3 and a molecular weight of 219.2 g/mol. This compound is known for its unique structure, which includes a pyridine ring fused with a pyrazine ring, and an ethyl ester group attached to the carboxylate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate typically involves the reaction of 2-aminopyridine with ethyl 2-chloro-3-oxobutanoate under basic conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in a solvent like dimethylformamide or tetrahydrofuran .

Chemical Reactions Analysis

Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups attached to the pyrazine ring .

Scientific Research Applications

Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as signal transduction or protein degradation . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-hydroxypyrido[2,3-b]pyrazine-2-carboxylate: This compound has a similar structure but differs in the position of the hydroxyl and carboxylate groups.

    Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit similar biological activities.

    Indole derivatives: These compounds have a benzene ring fused with a pyrrole ring and are known for their diverse biological activities.

The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds .

Properties

IUPAC Name

ethyl 2-oxo-1H-pyrido[2,3-b]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-16-10(15)7-9(14)12-6-4-3-5-11-8(6)13-7/h3-5H,2H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPQGLJAZJDSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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